Eisen(II)-sulfat-Monohydrat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ferrous sulfate monohydrate can be achieved through multiple routes, including the oxidation of iron in the presence of sulfuric acid. A noteworthy synthesis method involves the bacteria-assisted preparation of nano α-Fe2O3 red pigment powders from waste ferrous sulfate, utilizing a bio-oxidation process facilitated by Acidithiobacillus ferrooxidans. This process not only recycles waste ferrous sulfate but also produces high-purity α-Fe2O3 red pigment powders with controlled morphology (Li et al., 2016).

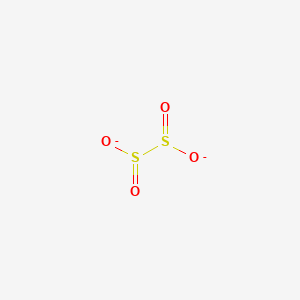

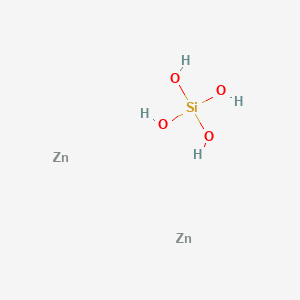

Molecular Structure Analysis

Ferrous sulfate monohydrate's molecular structure is defined by its crystalline form, where the iron ion is coordinated by six oxygen atoms - four from the sulfate anion and two from water molecules. This hydration is crucial for its chemical behavior and reactivity.

Chemical Reactions and Properties

Ferrous sulfate monohydrate participates in various chemical reactions, including oxidation to ferric sulfate and reduction reactions in organic syntheses. It acts as a reducing agent in many processes, indicating its significant role in redox reactions. The thermal behavior analysis under different atmospheres reveals the dehydration process and phase transitions of ferrous sulfate, providing insights into its stability and reactivity under varying conditions (Kanari et al., 2018).

Wissenschaftliche Forschungsanwendungen

Studie des thermischen Verhaltens

Eisen(II)-sulfat-Monohydrat wurde in der Studie seines thermischen Verhaltens unter verschiedenen Bedingungen verwendet . Die nicht-isotherme thermogravimetrische (TG) Analyse wurde verwendet, um das Verhalten von Eisensulfatproben bei Temperaturen bis zu 1000 °C in Cl2 + O2, O2 und N2-Atmosphären zu untersuchen . Die kinetischen Merkmale der Zersetzung von FeSO4 zu Fe2O3 wurden unter isothermen Bedingungen bei Temperaturen von 500 bis 575 °C aufgezeigt .

Futtermittelzusätze

This compound wird als Futtermittelzusatz für alle Tierarten verwendet . Es wird verwendet, um Eisenmangel bei Tieren zu beheben, der zu Anämie und anderen Gesundheitsproblemen führen kann .

Landwirtschaft

This compound wird verwendet, um Eisenmangel in der Landwirtschaft zu beheben . Eisen ist ein essentieller Nährstoff für Pflanzen, und sein Mangel kann zu Chlorose und reduziertem Ertrag führen .

Wasseraufbereitung

This compound wird in Wasseraufbereitungsprozessen verwendet . Es hat Fällungseigenschaften, d. h. es kann bewirken, dass suspendierte Partikel im Wasser zusammenklumpen, wodurch sie leichter entfernt werden können .

Herstellung von Eisenoxidpigmenten

This compound wird häufig bei der Herstellung von Eisenoxidpigmenten verwendet

Wirkmechanismus

Target of Action

Ferrous sulfate monohydrate primarily targets erythrocytes , also known as red blood cells . Iron, the key component of ferrous sulfate, is an essential constituent of hemoglobin, a protein in red blood cells that transports oxygen from the lungs to the body’s tissues .

Mode of Action

Ferrous sulfate monohydrate works by replenishing iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, a condition known as microcytic anemia .

Biochemical Pathways

The primary biochemical pathway affected by ferrous sulfate monohydrate is the hemoglobin synthesis pathway . Iron is a crucial component of hemoglobin, and a deficiency can disrupt the synthesis of hemoglobin, leading to microcytic anemia . By replenishing iron stores, ferrous sulfate monohydrate helps maintain normal hemoglobin levels and prevent anemia .

Pharmacokinetics

Iron from ferrous sulfate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed; this increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria (a lack of stomach acid) can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of ferrous sulfate monohydrate action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes and helps maintain normal blood iron levels . This can prevent symptoms of iron deficiency anemia, which include fatigue, weakness, and shortness of breath .

Action Environment

The action of ferrous sulfate monohydrate can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of iron . Additionally, the compound’s effectiveness in chemical reactions can be enhanced by its effective dissolution and interaction in aqueous solutions . It’s also worth noting that ferrous sulfate monohydrate is irritant and corrosive, posing a risk to the user/worker .

Safety and Hazards

Ferrous sulfate monohydrate is harmful if swallowed and can cause skin and eye irritation . It is also toxic to aquatic life . Overdose symptoms may include nausea, severe stomach pain, bloody diarrhea, coughing up blood, shallow breathing, weak and rapid pulse, pale skin, blue lips, and seizure . It is advised to wear protective gloves, eye protection, and face protection when handling this substance .

Zukünftige Richtungen

Ferrous sulfate monohydrate continues to be used in medicine to treat iron deficiency anemia . It is also used in agriculture, for instance, it can be applied several times per year using a backpack sprayer or granule applicator, and three to four weeks must be allowed before turf and lawns can be re-treated with ferrous sulfate .

Eigenschaften

IUPAC Name |

iron(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDUTCVQJHJTQZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034608 | |

| Record name | Ferrous sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17375-41-6, 13463-43-9 | |

| Record name | Ferrous sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, iron(2+) salt (1:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, iron(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIB00980VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

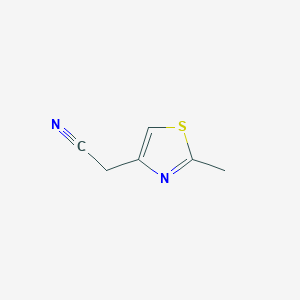

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

![1h-Benzo[b]fluorene](/img/structure/B78144.png)